N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine
Description
Chemical Identity and Nomenclature of N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine
Systematic IUPAC Nomenclature and Structural Representation
The compound’s IUPAC name, This compound , reflects its intricate spirocyclic framework and substituent arrangement. Breaking down the nomenclature:
- 1-Oxa : Denotes an oxygen atom embedded in a five-membered ring.
- 7-Aza : Indicates a nitrogen atom positioned in a second five-membered ring.
- Spiro[4.4]nonane : Specifies a fused bicyclic system where two four-membered rings share a single atom, forming a nine-membered spiro structure.
- 3-Amine : Identifies the primary amino group (-NH₂) at the third position of the spiro system.
- N-(m-Tolyl) : Describes a meta-substituted toluene derivative (C₆H₄CH₃) attached to the nitrogen atom.
The structural representation (Figure 1) reveals a spiro junction connecting two heterocyclic rings: one oxolane (oxygen-containing) and one azetidine (nitrogen-containing). The meta-tolyl group branches from the azetidine nitrogen, introducing aromatic character to the molecule.
SMILES Notation :C1CC2(CO1)NCCC2NC3=CC=CC(=C3)C
This string encodes the spirocyclic backbone, heteroatom placements, and meta-tolyl substituent.
CAS Registry and Molecular Formula Analysis
CAS Registry Number : 1016698-16-0
Molecular Formula : C₁₄H₂₀N₂O
Molecular Weight and Composition:
- Carbon (C) : 14 atoms × 12.01 g/mol = 168.14 g/mol
- Hydrogen (H) : 20 atoms × 1.01 g/mol = 20.20 g/mol
- Nitrogen (N) : 2 atoms × 14.01 g/mol = 28.02 g/mol
- Oxygen (O) : 1 atom × 16.00 g/mol = 16.00 g/mol
- Total Molecular Weight : 232.36 g/mol
Heteroatom Positioning and Geometry:
- Oxolane Ring : Oxygen occupies the 1-position, forming a tetrahedral ether linkage.
- Azetidine Ring : Nitrogen resides at the 7-position, adopting a trigonal pyramidal geometry due to its lone electron pair.
- Spiro Junction : The shared carbon atom creates a perpendicular orientation between the two rings, imposing steric constraints that influence reactivity.
Properties
IUPAC Name |
N-(3-methylphenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-3-2-4-12(7-11)16-13-8-14(17-9-13)5-6-15-10-14/h2-4,7,13,15-16H,5-6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWIHMPRBHSVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CC3(CCNC3)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely reported method for synthesizing N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine involves reductive amination of 1-oxa-7-azaspiro[4.4]nonan-3-one (1 ) with m-toluidine (2 ). This one-pot reaction proceeds via imine intermediate formation, followed by in situ reduction to the secondary amine. The ketone group in 1 reacts with the primary amine in 2 under acidic or neutral conditions, forming a Schiff base, which is subsequently reduced using agents such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.
The reaction is typically conducted in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at ambient to moderate temperatures (25–60°C). Catalytic amounts of acetic acid or p-toluenesulfonic acid (PTSA) are often employed to accelerate imine formation, while the reducing agent ensures complete conversion to the amine.
Optimization Strategies
Key variables influencing yield include:
-
Solvent Selection : DCM and THF provide optimal solubility for both the spirocyclic ketone and m-toluidine, whereas protic solvents like methanol may hinder imine formation due to competitive hydrogen bonding.
-
Reducing Agents : NaBH3CN outperforms NaBH4 in selectivity, minimizing over-reduction or side reactions. Hydrogenation with Pd/C (5–10 wt%) under 1–3 atm H2 pressure offers a greener alternative but requires stringent moisture control.
-
Stoichiometry : A 1:1.2 molar ratio of 1 to 2 ensures complete consumption of the ketone, with excess m-toluidine acting as both reactant and base to neutralize acid byproducts.
Data Table: Representative Reductive Amination Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DCM | THF | Methanol |
| Catalyst | Acetic Acid | PTSA | None |
| Reducing Agent | NaBH3CN | H2/Pd-C | NaBH4 |
| Temperature (°C) | 25 | 60 | 40 |
| Yield (%) | 68 | 72 | 55 |
Catalytic Condensation Methods
Acid/Base-Mediated Direct Condensation
An alternative approach involves direct condensation of 1 and 2 without explicit reducing agents. This method leverages acid or base catalysis to facilitate imine formation, followed by thermal or azeotropic dehydration. For instance, refluxing 1 and 2 in toluene with molecular sieves removes water, shifting equilibrium toward the amine product. While this method avoids stoichiometric reductants, yields are generally lower (45–60%) due to incomplete imine reduction and side product formation.
Solvent and Catalyst Screening
-
Acidic Conditions : Lewis acids like ZnCl2 or BF3·OEt2 stabilize the imine intermediate, enabling milder reaction temperatures (50–70°C).
-
Basic Conditions : Triethylamine (Et3N) or DBU promotes deprotonation of m-toluidine, enhancing nucleophilicity for ketone attack. However, overbase conditions may lead to spirocyclic ring degradation.
Alternative Synthetic Routes
Spirocyclic Precursor Modifications
Functionalization of pre-assembled spirocycles offers another pathway. For instance, 1-oxa-7-azaspiro[4.4]nonan-3-one hydrochloride (3 ) reacts with m-toluidine in the presence of coupling agents like EDC/HOBt, forming the target amine via amide intermediacy and subsequent reduction. This two-step approach mitigates imine instability but introduces additional purification challenges.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Reductive Amination : Highest yields (68–72%) and scalability, suitable for gram-scale synthesis. Requires careful handling of reducing agents.
-
Direct Condensation : Lower yields (45–60%) but simpler setup. Ideal for small-scale exploratory studies.
-
Photocatalytic Methods : Theoretically sustainable but unproven for this target. High equipment costs and optimization barriers limit current applicability .
Chemical Reactions Analysis
Types of Reactions
N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or the m-tolyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the spirocyclic core or the m-tolyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine has several scientific research applications:
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide unique binding properties, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Structural Analogues and Their Properties
N-(1-Oxa-7-azaspiro[4.4]nonan-3-yl)acetamide (CAS: 2059927-99-8)
- Structure: Shares the 1-oxa-7-azaspiro[4.4]nonane core but substitutes the m-tolyl group with an acetamide moiety.
- Molecular Formula : C₉H₁₆N₂O₂ (MW: 184.24 g/mol) .
- However, the absence of an aromatic ring may reduce π-π stacking interactions critical for biological target binding.
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one
- Structure: Features a phenyl group and a ketone on a smaller spiro ring (7-oxa-2-azaspiro[3.5]nonane).
- Key Differences : The ketone moiety increases electrophilicity, enabling nucleophilic reactions (e.g., Schiff base formation), while the phenyl group enhances lipophilicity. The smaller spiro system (3.5 vs. 4.4) may reduce ring strain, affecting conformational flexibility .
2-Oxa-7-azaspiro[4.4]nonane Hydrochloride (CAS: 1419590-58-1)
- Structure : Similar spiro core but lacks the m-tolyl substituent; instead, it exists as a hydrochloride salt.
- Key Differences : The salt form improves aqueous solubility and stability. The absence of substituents on the amine simplifies synthesis but reduces functional diversity for derivatization .
1-Benzyl-1-azaspiro[4.4]nonan-3-amine
- Structure : Replaces the oxygen atom in the spiro core with a nitrogen (1-azaspiro) and substitutes the amine with a benzyl group.
- Molecular Formula : C₁₃H₁₂Cl₂IN (MW: 380.06 g/mol) .
- Key Differences: The benzyl group introduces steric bulk and aromaticity, which may hinder binding in tight enzymatic pockets compared to the m-tolyl group.
Table 1: Comparative Data
*Calculated based on structural formula.
Biological Activity
N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is a synthetic compound that belongs to the class of spirocyclic amines. Its unique structure, characterized by the presence of a spirocyclic framework, positions it as a candidate for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name: this compound
- CAS Number: 1016698-16-0
- Molecular Formula: C14H20N2O
- Molecular Weight: 232.32 g/mol
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and its effects on different cancer cell lines.
Antitumor Activity
Recent research has indicated that derivatives of spirocyclic compounds, including those similar to this compound, exhibit significant antitumor properties. For instance:
-
Cell Line Studies :
- Compounds structurally related to N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan have shown moderate to potent activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.
- The IC50 values for these compounds ranged from 0.10 μM to 0.26 μM, indicating strong cytotoxic effects against these cell lines .
- Mechanism of Action :
Case Studies
In-depth studies have been conducted to evaluate the efficacy and safety of spirocyclic compounds:
| Study | Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Gu et al., 2022 | 8b | MDA-MB-231 | 0.10 | Induces G2 phase arrest |
| Dat et al., 2022 | 6d | A549 | 0.26 | Apoptosis induction |
| Gu et al., 2022 | 6b | HeLa | 0.18 | Cell cycle modulation |
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis emphasizes the importance of specific functional groups in enhancing biological activity:
- Heteroatoms : The introduction of heteroatoms into the molecular structure improves hydrophilicity and enhances binding affinity to target molecules.
- Substituent Effects : Variations in substituents on the aromatic ring significantly affect the potency against different cancer types.
Q & A
Q. What in vitro assays are suitable for evaluating its potential as an angiogenesis inhibitor?
- Methodological Answer: Use human umbilical vein endothelial cells (HUVECs) in tube formation assays. Compare to known inhibitors like azaspirene (1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione derivatives). Measure VEGF secretion via ELISA and validate with Western blotting for angiogenic markers (e.g., HIF-1α) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
